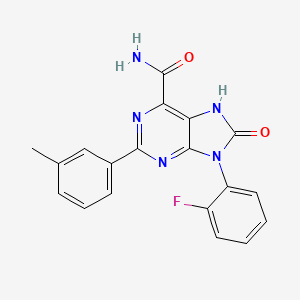

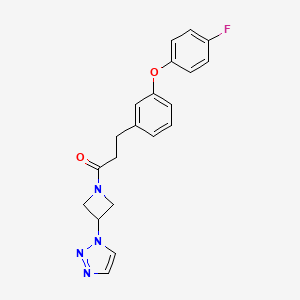

![molecular formula C20H26N4 B2689967 N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896595-41-8](/img/structure/B2689967.png)

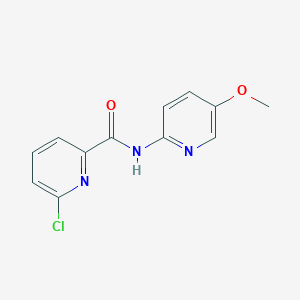

N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C20H26N4 . The average mass of this compound is 322.447 Da, and its monoisotopic mass is 322.215759 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular formula, C20H26N4 . The average mass of this compound is 322.447 Da, and its monoisotopic mass is 322.215759 Da .Scientific Research Applications

Pharmacological Review of Zaleplon

Zaleplon, structurally related to N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is a non-benzodiazepine sedative hypnotic used for the treatment of insomnia. It exhibits benzodiazepine-like sedative effects with a reduced risk of tolerance and less potential to potentiate the effects of ethanol, indicating a safer profile for managing sleep disorders. Its rapid absorption and short half-life minimize the risk of daytime performance impairment. Zaleplon's action, mediated by the GABAA benzodiazepine receptor complex, showcases its pharmacological innovation in sleep medicine (Heydorn, 2000; Beer et al., 1997).

Chemical Synthesis and Catalysis

Research emphasizes the significance of the pyrazolopyrimidin scaffold in medicinal chemistry, highlighting its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts and nanocatalysts, have been pivotal in synthesizing pyranopyrimidine derivatives, demonstrating the versatility of this chemical structure in drug development. This area of study not only contributes to the synthesis of potential therapeutic agents but also advances the field of green chemistry by employing eco-friendly catalysts and solvent-free conditions (Parmar et al., 2023).

Regio-Orientation in Chemical Structures

Understanding the regio-orientation of substituents on pyrazolopyrimidines is crucial for the design of molecules with desired biological activities. Studies have addressed the controversy surrounding the regioselectivity of reactions involving 3(5)-aminopyrazoles and bielectrophilic reagents, shedding light on the structural nuances that influence the pharmacological properties of these compounds. This research underlines the importance of precise chemical characterization in the development of new drugs (Mohamed & Mahmoud, 2019).

properties

IUPAC Name |

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4/c1-13(2)12-21-18-11-17(14(3)4)22-20-19(15(5)23-24(18)20)16-9-7-6-8-10-16/h6-11,13-14,21H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXCUXMQSQUPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

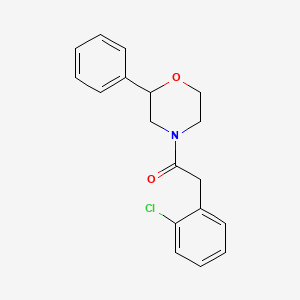

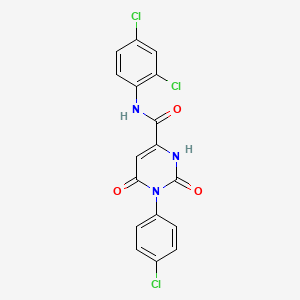

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

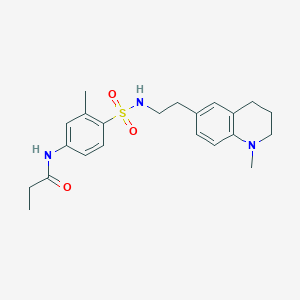

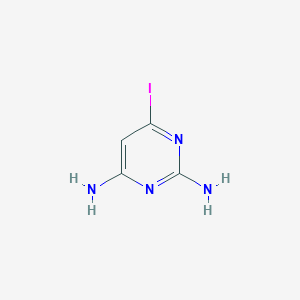

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)

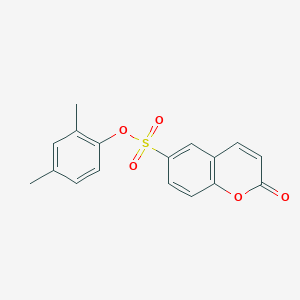

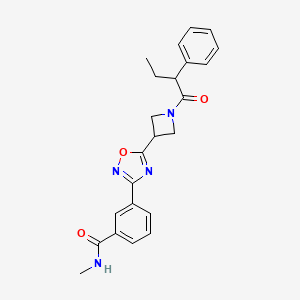

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)